3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
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Overview
Description
3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is an organic compound with the molecular formula C14H20Br2N2 It is a derivative of pyrrolopyridine, characterized by the presence of bromine atoms at the 3 and 5 positions, and a cyclohexyl and methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolopyridine precursor, followed by the introduction of cyclohexyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions
Properties
CAS No. |
920962-56-7 |
---|---|
Molecular Formula |
C14H17Br2N3 |
Molecular Weight |
387.11 g/mol |
IUPAC Name |
3,5-dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C14H17Br2N3/c1-19(9-5-3-2-4-6-9)13-11(16)8-18-14-12(13)10(15)7-17-14/h7-9H,2-6H2,1H3,(H,17,18) |
InChI Key |
BOYGAQNLNDIXRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=C3C(=CNC3=NC=C2Br)Br |
Origin of Product |
United States |
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